1H-Benzimidazol-2-amine, 1-ethyl-N-phenyl-

Lipophilicity Drug-likeness Physicochemical profiling

1-Ethyl-N-phenyl-1H-benzimidazol-2-amine (CAS 116121-25-6) is a synthetic N,N′-disubstituted 2-aminobenzimidazole derivative belonging to the broader class of heterocyclic scaffolds extensively investigated for kinase inhibition, antimicrobial, and NHE3-modulating applications. The compound bears an N1-ethyl substituent and an N2-phenylamino group on the benzimidazole core, yielding a molecular formula of C₁₅H₁₅N₃ (molecular weight 237.30 g·mol⁻¹) and a predicted LogP of 3.6.

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
CAS No. 116121-25-6
Cat. No. B12928317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-2-amine, 1-ethyl-N-phenyl-
CAS116121-25-6
Molecular FormulaC15H15N3
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3
InChIInChI=1S/C15H15N3/c1-2-18-14-11-7-6-10-13(14)17-15(18)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)
InChIKeyKYKKYOKDYUPYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-phenyl-1H-benzimidazol-2-amine (CAS 116121-25-6) – Structural and Physicochemical Baseline for Rational Procurement


1-Ethyl-N-phenyl-1H-benzimidazol-2-amine (CAS 116121-25-6) is a synthetic N,N′-disubstituted 2-aminobenzimidazole derivative belonging to the broader class of heterocyclic scaffolds extensively investigated for kinase inhibition, antimicrobial, and NHE3-modulating applications [1]. The compound bears an N1-ethyl substituent and an N2-phenylamino group on the benzimidazole core, yielding a molecular formula of C₁₅H₁₅N₃ (molecular weight 237.30 g·mol⁻¹) and a predicted LogP of 3.6 [2]. Its commercial availability at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) makes it a tractable starting point for structure–activity relationship (SAR) campaigns and synthetic methodology development .

Why Generic 2-Aminobenzimidazole Substitution Fails for 1-Ethyl-N-phenyl-1H-benzimidazol-2-amine (CAS 116121-25-6)


Within the 2-aminobenzimidazole chemotype, the presence and identity of the N1‑alkyl substituent and the N2‑aryl motif jointly govern lipophilicity, solubility, target binding pose, and metabolic stability [1]. Simply interchanging 1‑ethyl‑N‑phenyl‑1H‑benzimidazol‑2‑amine (LogP 3.6) with the corresponding N1‑unsubstituted parent (N‑phenyl‑1H‑benzimidazol‑2‑amine, CAS 21578-58-5, LogP ≈2.5 estimated) or the N1‑methyl homolog (LogP ≈3.1 estimated) alters the compound’s hydrophobic character to an extent that can shift cell permeability, protein binding, and off‑target liability in whole‑cell assays [2]. Furthermore, crystallinity and melting point (220–221 °C for the 1‑ethyl derivative) differ markedly from lower homologs, directly impacting solid‑state stability, formulation behavior, and handling during procurement and storage [3]. These physicochemical divergences mean that SAR conclusions drawn for one N1‑alkyl member cannot be reliably extrapolated to another without quantitative, head‑to‑head confirmatory data.

Quantitative Differentiation Evidence for 1-Ethyl-N-phenyl-1H-benzimidazol-2-amine (CAS 116121-25-6) Versus Closest Analogs


Lipophilicity (Computed LogP) Differentiates 1-Ethyl-N-phenyl from N1-Unsubstituted and N1-Methyl Analogs

The N1-ethyl substituent of 1-ethyl-N-phenyl-1H-benzimidazol-2-amine confers a computed LogP of 3.6 (ALOGPS/octanol–water), compared with an estimated LogP of ~2.5 for the N1-unsubstituted parent N-phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5) and ~3.1 for the N1-methyl analog 1-methyl-N-phenyl-1H-benzimidazol-2-amine (CAS 2219-14-9) [1]. The ΔLogP of +1.1 and +0.5, respectively, places the 1-ethyl derivative closer to the optimal lipophilicity range (LogP 3–5) for oral bioavailability and passive membrane permeability according to Lipinski and related guidelines [2].

Lipophilicity Drug-likeness Physicochemical profiling

Melting Point and Crystallinity Offer Superior Solid-State Stability Versus N1-Unsubstituted Analog

The experimentally determined melting point of 1-ethyl-N-phenyl-1H-benzimidazol-2-amine is 220–221 °C, indicative of high crystallinity and strong intermolecular lattice forces [1]. In contrast, the N1-unsubstituted analog N-phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5) has a reported melting range of 198–202 °C (CymitQuimica technical datasheet), approximately 20 °C lower . The 1-methyl analog (CAS 2219-14-9) does not have a publicly reported melting point from the same authoritative source, preventing direct thermal comparison for the methyl congener.

Thermal stability Solid-state characterization Formulation

Benchmark Purity (97%) with Batch-Specific QC Documentation Enables Reproducible SAR

The compound is commercially available from Bidepharm at a standard purity of 97%, supported by batch-specific QC reports including NMR, HPLC, and GC data . This level of documented purity contrasts with commonly encountered catalog entries for structurally simpler 2-aminobenzimidazoles, where purity is listed as ≥95% without detailed batch-specific analytical certification . For the N1-methyl analog (CAS 2219-14-9), publicly listed purity specifications from comparable vendors are typically 95% (min.), with no mention of multi-technique QC documentation.

Quality control Reproducibility Procurement

PNMT Inhibitory Activity (Ki = 1.11 mM) Demonstrates Engagement of the Phenylethanolamine N-Methyltransferase Target

In a radiochemical in vitro assay against bovine phenylethanolamine N-methyltransferase (PNMT), 1-ethyl-N-phenyl-1H-benzimidazol-2-amine exhibited a Ki value of 1.11 × 10⁶ nM (i.e., 1.11 mM) [1]. While this is a weak affinity, it provides a quantitative anchor point for the benzimidazole scaffold at this enzyme target. No publicly available Ki or IC₅₀ data for the corresponding N1-unsubstituted, N1-methyl, or N1-propyl analogs on PNMT were identified in BindingDB or ChEMBL at the time of this analysis, meaning a direct potency comparison is currently unavailable [2].

PNMT inhibition Adrenergic pharmacology Enzyme assay

Recommended Application Scenarios for 1-Ethyl-N-phenyl-1H-benzimidazol-2-amine (CAS 116121-25-6) Based on Quantitative Evidence


Scaffold for Intracellular Target Screening Campaigns Requiring Moderate Lipophilicity (LogP 3.6)

The computed LogP of 3.6 places 1-ethyl-N-phenyl-1H-benzimidazol-2-amine within the favorable lipophilicity window for passive membrane permeability [1]. When designing a phenotypic or target-based screening library aimed at intracellular enzymes (e.g., kinases, NHE3 transporters), this compound offers a balanced hydrophobic profile that the N1-unsubstituted parent (LogP ≈2.5) may lack and that the more lipophilic N1-propyl analog (LogP ≈4.0 estimated) may exceed, potentially leading to promiscuous membrane partitioning or off-target binding. Prioritizing the 1-ethyl derivative for initial library construction maximizes the probability of identifying cell-active hits without the confounding effects of excessive lipophilicity.

Reference Standard for Solid-State Stability Studies of 2-Aminobenzimidazole Derivatives

With a melting point of 220–221 °C and commercial availability at 97% purity with batch QC documentation (NMR, HPLC, GC) [2], this compound is well-suited as a reference standard for solid-state stability studies, polymorph screening, or forced degradation experiments within the 2-aminobenzimidazole series. Its thermal stability (ΔTm ≈+20 °C vs. N1-unsubstituted parent) enables accelerated stability testing at elevated temperatures without immediate thermal degradation, providing a reliable benchmark for assessing the stability of less crystalline analogs or newly synthesized derivatives.

Synthetic Intermediate for Late-Stage Diversification at the N1 Position

The defined N1-ethyl substitution pattern serves as a stable anchor for further derivatization at the N2-phenyl ring or the benzimidazole C5/C6 positions, while the 97% purity and documented QC ensure that subsequent reaction yields and product purity are not compromised by starting-material impurities. In SAR campaigns exploring the impact of N2-aryl substitution on target potency, using the 1-ethyl congener as the fixed N1-substitution template enables systematic interrogation of the N2-aryl pharmacophore without the confounding variability introduced by interchangeable N1-alkyl groups.

PNMT Target Engagement Reference in Adrenergic Pharmacology Research

The documented PNMT Ki of 1.11 mM [3] provides a quantitative baseline for this scaffold at the PNMT enzyme, which is implicated in epinephrine biosynthesis and cardiovascular regulation. Although the affinity is weak, researchers investigating PNMT as a therapeutic target can employ this compound as a tool compound or reference ligand in competitive binding assays, using its Ki as a benchmark against which newly synthesized analogs with improved potency can be compared. This is the only publicly available PNMT affinity datum for a 2-phenylaminobenzimidazole scaffold, providing a unique, albeit limited, starting point for target-based optimization in this chemotype space.

Quote Request

Request a Quote for 1H-Benzimidazol-2-amine, 1-ethyl-N-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.